Structure Elucidation of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile: A Multi-technique Spectroscopic Approach
Structure Elucidation of 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile: A Multi-technique Spectroscopic Approach
An In-Depth Technical Guide
Foreword
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel heterocyclic compound, "2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile," with CAS Number 1448190-10-0.[1][2][3] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance to create a self-validating analytical workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.
Initial Assessment and Strategic Overview
The target molecule, 2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile, has a molecular formula of C₁₁H₈N₂OS and a molecular weight of 216.26 g/mol .[2][4] A preliminary analysis of the proposed structure reveals several key features that will guide our spectroscopic investigation:
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Aromatic Systems: A substituted benzene ring and a thiazole ring.
-
Key Functional Groups: A hydroxyl (-OH) group, a nitrile (-C≡N) group, and a methyl (-CH₃) group.
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Connectivity Challenge: The primary analytical question is to confirm the precise substitution pattern on the benzonitrile ring and the exact point of attachment to the thiazole moiety.
Our strategy is to employ a synergistic suite of analytical techniques where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry will establish the elemental composition, infrared spectroscopy will confirm the presence of key functional groups, and a combination of 1D and 2D NMR experiments will map the complete atomic connectivity.
The Elucidation Workflow: A Logic-Driven Pathway
The process of structure elucidation is not a linear checklist but an integrated workflow where data from one experiment informs the next. The overall pathway is designed to move from broad, foundational information (like molecular formula) to the finest details of atomic arrangement.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We begin with HRMS to unequivocally determine the elemental composition. Unlike standard mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), which severely constrains the number of possible molecular formulas, often to a single correct choice.[5][6] An Electrospray Ionization Time-of-Flight (ESI-TOF) instrument is selected for its high sensitivity and mass accuracy.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound (~10 µg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: ESI-TOF Mass Spectrometer.
-
Ionization Mode: Both positive and negative ion modes are run. The phenolic proton makes the molecule amenable to negative ion detection ([M-H]⁻), while the nitrogen atoms in the thiazole ring allow for positive ion detection ([M+H]⁺).
-
Data Analysis: The measured mass of the molecular ion is compared against the theoretical masses of potential elemental formulas.
Data Presentation & Interpretation:
| Ion | Calculated m/z (C₁₁H₈N₂OS) | Measured m/z (Hypothetical) | Mass Error (ppm) | Conclusion |
| [M+H]⁺ | 217.0430 | 217.0428 | -0.92 | Elemental composition confirmed. |
| [M-H]⁻ | 215.0285 | 215.0287 | +0.93 | Elemental composition further validated. |
The sub-1 ppm mass error provides extremely high confidence in the assigned molecular formula of C₁₁H₈N₂OS, which is the first critical pillar of our structural proof.
Fourier-Transform Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as structural signposts.[7][8] The vibrational frequencies of bonds like O-H and C≡N are highly characteristic.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR Spectrometer with ATR accessory.
-
Data Acquisition: The spectrum is collected from 4000 to 400 cm⁻¹.
Data Presentation & Interpretation:
| Frequency (cm⁻¹) | Intensity | Assignment | Significance |
| ~3350 (broad) | Medium | O-H stretch | Confirms the presence of the hydroxyl group. |
| ~2230 | Strong | C≡N stretch | Confirms the presence of the nitrile group. |
| 3100-3000 | Medium | Aromatic C-H stretch | Indicates the presence of aromatic rings. |
| 1610, 1580, 1490 | Strong | C=C ring stretch | Further evidence of the aromatic systems. |
The IR spectrum provides direct, confirmatory evidence for the hydroxyl and nitrile functional groups proposed in the molecular structure.
Mapping the Atomic Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of a small molecule.[9][10] We will use a combination of 1D and 2D experiments to build the molecular skeleton.
1D NMR: Identifying the Building Blocks (¹H and ¹³C)
Expertise & Causality: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR (with DEPT) reveals the types of carbon atoms (CH₃, CH₂, CH, and quaternary).
Experimental Protocol:
-
Sample Preparation: ~5-10 mg of the sample is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to observe the exchangeable -OH proton.
-
Instrumentation: 500 MHz NMR Spectrometer.
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Experiments: Standard ¹H, ¹³C, and DEPT-135 experiments are performed.
¹H NMR Data Interpretation (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 1H | -OH | Phenolic proton, chemical shift is concentration-dependent, broad. |
| ~8.90 | s | 1H | H-2' | Thiazole proton, deshielded by adjacent N and S atoms. |
| ~7.75 | d | 1H | H-6 | Ortho to nitrile group, shows ortho coupling to H-5. |
| ~7.05 | d | 1H | H-3 | Ortho to hydroxyl group, shows meta coupling to H-5. |
| ~6.95 | dd | 1H | H-5 | Shows both ortho coupling to H-6 and meta coupling to H-3. |
| ~2.60 | s | 3H | -CH₃ | Methyl group attached to the thiazole ring. |
¹³C NMR and DEPT-135 Data Interpretation (Predicted):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~160.0 | N/A | C-2 | Carbon bearing the -OH group, highly deshielded. |
| ~155.0 | CH | C-2' | Thiazole CH, deshielded by N and S. |
| ~148.0 | N/A | C-4' | Quaternary thiazole carbon attached to the methyl group. |
| ~135.0 | CH | C-6 | Aromatic CH. |
| ~132.0 | N/A | C-5' | Quaternary thiazole carbon attached to the phenyl ring. |
| ~120.0 | CH | C-5 | Aromatic CH. |
| ~118.0 | N/A | C-CN | Nitrile carbon, characteristic chemical shift. |
| ~116.0 | CH | C-3 | Aromatic CH. |
| ~105.0 | N/A | C-1 | Quaternary carbon bearing the nitrile group. |
| ~103.0 | N/A | C-4 | Quaternary carbon attached to the thiazole ring. |
| ~16.0 | CH₃ | -CH₃ | Methyl carbon. |
2D NMR: Connecting the Pieces (HSQC and HMBC)
Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[11][12] HSQC correlates each proton to its directly attached carbon, confirming our 1D assignments. HMBC is the key experiment, revealing 2- and 3-bond correlations between protons and carbons, which allows us to piece the entire puzzle together.[13]
Caption: Key HMBC correlations confirming connectivity.
HSQC (Heteronuclear Single Quantum Coherence) Interpretation: The HSQC spectrum would show direct one-bond correlations, validating the assignments from the 1D spectra. For example, a cross-peak would appear between the proton at δ 8.90 (H-2') and the carbon at δ 155.0 (C-2'), and between the methyl protons at δ 2.60 and the methyl carbon at δ 16.0.
HMBC (Heteronuclear Multiple Bond Correlation) Interpretation: This experiment provides the definitive proof of the overall structure by linking the isolated spin systems.
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Crucial Ring-Ring Connection: A correlation between the thiazole proton (H-2', δ ~8.90) and the benzonitrile quaternary carbon C-4 (δ ~103.0) unambiguously confirms that the thiazole ring is attached at the C-4 position of the benzonitrile.
-
Benzonitrile Substitution Pattern:
-
The proton at H-6 (δ ~7.75) will show correlations to C-4, C-2, and the nitrile-bearing carbon C-1, confirming its position.
-
The proton at H-3 (δ ~7.05) will show correlations to C-1, C-5, and the hydroxyl-bearing carbon C-2, locking in the 1,2,4-substitution pattern.
-
-
Thiazole Substitution Pattern:
-
The methyl protons (δ ~2.60) will show strong correlations to both C-4' and C-5' of the thiazole ring, confirming its position at C-4'.
-
Definitive Confirmation: X-ray Crystallography
Expertise & Causality: For novel compounds, particularly those intended for pharmaceutical development, X-ray crystallography is the gold standard for structural proof.[14][15] It provides an unequivocal three-dimensional map of the molecule, confirming not only connectivity but also precise bond lengths and angles.[16][17]
Experimental Protocol:
-
Crystal Growth: High-purity sample is dissolved in a suitable solvent system (e.g., ethanol/water, acetone) and allowed to evaporate slowly to form single, diffraction-quality crystals.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is analyzed to solve and refine the electron density map, yielding a final 3D atomic model.
Interpretation: The resulting crystal structure would serve as the final, incontrovertible piece of evidence, validating the conclusions drawn from the full suite of spectroscopic data.
Conclusion
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